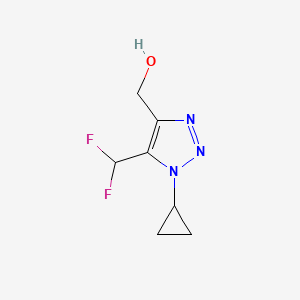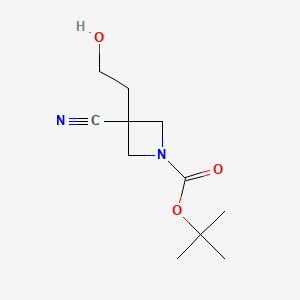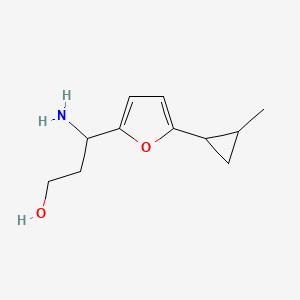
3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol is a complex organic compound characterized by the presence of an amino group, a furan ring, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with an appropriate amine under reductive amination conditions. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of biocatalysts, such as engineered enzymes, is also being explored to achieve more environmentally friendly and efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C is often employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, tetrahydrofuran derivatives, and various amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide
- 3-Amino-2-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}propan-1-ol
- methyl 3-amino-3-[5-(2-methylcyclopropyl)furan-2-yl]propanoate
Uniqueness
Compared to similar compounds, 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, which can influence the compound’s interaction with biological targets .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-amino-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-8(7)10-2-3-11(14-10)9(12)4-5-13/h2-3,7-9,13H,4-6,12H2,1H3 |
InChI-Schlüssel |
JNJQFCQMGGLDHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=CC=C(O2)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


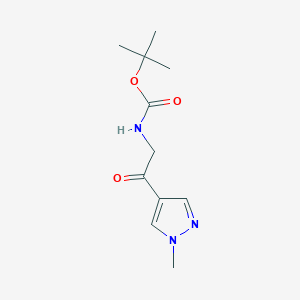
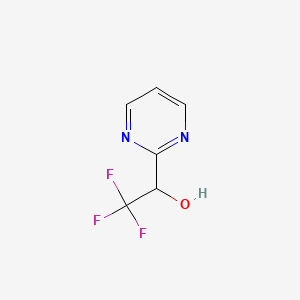
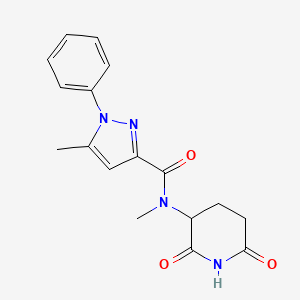
![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
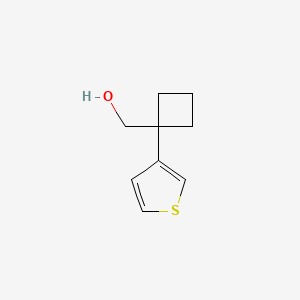
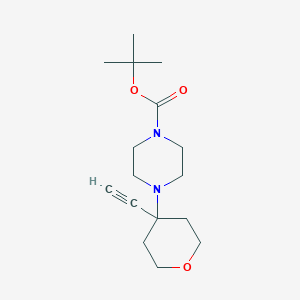
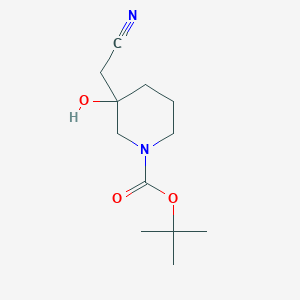
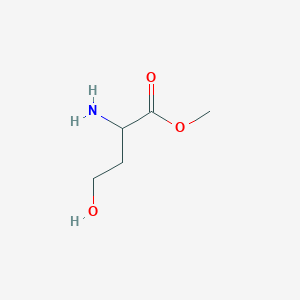
![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)

